N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This ring is attached to a pyrrolidine ring, which is a type of cyclic amine, and a phenyl group, which is a functional group made up of six carbon atoms in a cyclic arrangement .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-oxadiazole ring would contribute to the compound’s polarity, while the phenyl group would add a degree of aromaticity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxadiazole ring could make the compound polar and potentially capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
PARP Inhibitor Development for Cancer Treatment
A study by Penning et al. (2009) discusses the development of PARP inhibitors that contain cyclic amine-containing benzimidazole carboxamide with a methyl-substituted quaternary center. These compounds, including ABT-888, have shown promise in cancer treatment due to their excellent PARP enzyme potency and cellular potency. ABT-888, in particular, demonstrated significant in vivo efficacy in cancer models when combined with other chemotherapeutic agents (Penning et al., 2009).
Anticancer and Antimicrobial Applications
Ravinaik et al. (2021) explored the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds showed moderate to excellent anticancer activities against various cancer cell lines, indicating their potential as therapeutic agents in oncology (Ravinaik et al., 2021).
Antidiabetic Screening
Lalpara et al. (2021) investigated the antidiabetic properties of novel dihydropyrimidine derivatives, showcasing the application of similar compounds in diabetes research. The synthesized compounds were evaluated for their in vitro antidiabetic activity, highlighting their potential use in developing new antidiabetic medications (Lalpara et al., 2021).
Removal of Heavy Metals
Mansoori and Ghanbari (2015) developed novel, thermally stable polyimides containing 1,3,4-oxadiazole and pyridine moieties for the removal of Co(II) and Ni(II) ions from aqueous solutions. This research points towards the environmental applications of similar compounds in treating and purifying water (Mansoori & Ghanbari, 2015).
Wirkmechanismus
Target of Action
The compound N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide, also known as N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, is a derivative of 1,2,4-oxadiazole . The primary targets of this compound are bacterial and fungal pathogens, specifically Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . These pathogens are responsible for serious plant diseases that threaten food security .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . This moiety is a bioisostere of amide and shows better hydrolytic and metabolic stability , which could enhance the compound’s interaction with its targets.
Biochemical Pathways
The compound affects the biochemical pathways of the targeted pathogens, leading to their growth inhibition . .
Pharmacokinetics
The 1,2,4-oxadiazole moiety is known to have good metabolic stability , which could potentially enhance the compound’s bioavailability.
Result of Action
The compound exhibits strong antibacterial effects against Xoo and Xoc . It has been found to exhibit excellent antibacterial activity, with EC50 values superior to those of bismerthiazol (BMT) and thiodiazole copper (TDC) . This suggests that the compound is effective in inhibiting the growth and proliferation of these pathogens.
Zukünftige Richtungen
The oxadiazole ring is a common feature in many biologically active compounds, and researchers are continually developing new synthetic methods and exploring new applications for these compounds . Therefore, a compound like “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” could have potential uses in medicinal chemistry or other fields.
Eigenschaften
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-10-17-13(22-18-10)8-16-15(21)11-7-14(20)19(9-11)12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDXWUMEZOXPNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.